molecular formula C6H12O3 B12092607 Propanoic acid ethoxymethyl ester CAS No. 54078-53-4

Propanoic acid ethoxymethyl ester

Cat. No.: B12092607
CAS No.: 54078-53-4
M. Wt: 132.16 g/mol
InChI Key: GIXDJNPUPVJXBG-UHFFFAOYSA-N
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Description

Propanoic acid ethoxymethyl ester is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . Its CAS Registry Number is 54078-53-4 . As an ester, this family of compounds is commonly synthesized via the Fischer esterification reaction, where a carboxylic acid and an alcohol react under acid catalysis . Esters are versatile compounds in scientific research, often serving as key intermediates in organic synthesis, pharmaceuticals, and polymer chemistry. The specific properties and applications of this compound in research settings, such as its solvency or reactivity, can be further explored through its provided structural information. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54078-53-4

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

ethoxymethyl propanoate

InChI

InChI=1S/C6H12O3/c1-3-6(7)9-5-8-4-2/h3-5H2,1-2H3

InChI Key

GIXDJNPUPVJXBG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCOCC

Origin of Product

United States

Synthetic Methodologies for Propanoic Acid Ethoxymethyl Ester

Direct Esterification Approaches

Direct esterification stands as the most straightforward route for the synthesis of propanoic acid ethoxymethyl ester. This method hinges on the formation of an ester linkage between the carboxylic acid group of propanoic acid and the ethoxymethyl group derived from a precursor molecule.

Catalytic Strategies for Esterification

Catalysis is crucial for facilitating the esterification reaction between a carboxylic acid and an acetal (B89532) like diethoxymethane (B1583516), as it enhances the electrophilicity of the carbonyl carbon in the carboxylic acid mdpi.comyoutube.com. The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction rate and yield.

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. For the synthesis of ethoxymethyl esters from carboxylic acids, common homogeneous catalysts include strong mineral acids and Lewis acids.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol or, in this case, the acetal researchgate.netabo.filibretexts.org. The mechanism involves the protonated carboxylic acid being more susceptible to reaction with diethoxymethane. The use of p-toluenesulfonic acid is also a common practice in such esterifications researchgate.net.

Lewis acids, such as zinc salts (e.g., ZnCl₂, ZnO), can also effectively catalyze the esterification of carboxylic acids nih.gov. The catalytic activity of these zinc salts is dependent on the nature of the counterion, with salts containing basic Brønsted anions (oxide, acetate) being particularly effective nih.gov. These catalysts function by coordinating to the carbonyl oxygen, thus activating the carboxylic acid.

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of separation and reusability nih.govtue.nl. For the synthesis of esters, various solid acid catalysts have been investigated.

Ion-exchange resins, such as Amberlyst 15, which is a sulfonic acid-functionalized polymer, have been shown to be effective catalysts for esterification reactions researchgate.netabo.fi. These materials provide acidic sites for the reaction to occur and can be easily filtered off upon completion. Another example of a fibrous polymer-supported sulphonic acid catalyst is Smopex-101 abo.fi.

Metal-organic frameworks (MOFs) modified to possess acidic sites also serve as efficient heterogeneous catalysts. For instance, Cr-based MOFs like MIL-101 functionalized with sulfonic acid groups have demonstrated high catalytic activity in acetalization reactions, a related process, and can be easily recovered and reused mdpi.com. Supported bimetallic catalysts, such as rhenium and palladium on graphite, have also been reported for the hydrogenation of carboxylic acids, indicating their potential utility in related catalytic transformations acs.org.

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis of this compound, optimization of key reaction parameters is essential. The molar ratio of reactants and the reaction temperature are critical factors that directly impact the reaction kinetics and the position of the chemical equilibrium.

In esterification reactions, the molar ratio of the carboxylic acid to the alcohol (or its equivalent) plays a significant role. According to Le Chatelier's principle, using an excess of one of the reactants can drive the equilibrium towards the formation of the ester product. In the context of reacting a carboxylic acid with an acetal, a higher molar ratio of the acetal to the acid can lead to a higher reaction rate and increased yield of the desired ester researchgate.net.

For instance, in the acetalization of glycerol (B35011) with acetaldehyde (B116499), a related reaction, increasing the molar ratio of acetaldehyde to glycerol from 0.5 to 2.0 resulted in a higher reaction rate researchgate.net. Similarly, in the esterification of fatty acids, an excess of the alcohol component is typically used to enhance the conversion to the ester nih.gov. Therefore, for the synthesis of this compound, employing an excess of diethoxymethane relative to propanoic acid would be a logical strategy to optimize the yield.

For example, in the transesterification of triglycerides, increasing the temperature initially has a positive influence on the ester yield, but at very high temperatures, degradation can occur, leading to a decrease in yield researchgate.net. In the context of esterification using diethoxymethane, which has a boiling point of 87-88 °C, the reaction temperature would likely be controlled around this point to maintain it in the liquid phase while promoting a reasonable reaction rate sigmaaldrich.com. The optimal temperature would be a balance between achieving a high reaction rate and minimizing any potential thermal degradation of the reactants or products. Studies on the effect of phase separation temperature on ester yields have shown that increasing the temperature can lead to higher ester recovery, although it may also increase the concentration of impurities nih.gov.

Advanced Process Methodologies

The synthesis of esters, including compounds structurally similar to this compound, has been significantly enhanced by the adoption of continuous-flow reactor systems. patsnap.com This technology represents a shift from traditional batch processing to a more controlled, efficient, and scalable manufacturing paradigm. patsnap.comalmacgroup.com The primary advantages of continuous-flow synthesis include superior control over reaction parameters like temperature and mixing, improved heat and mass transfer, and shorter reaction times. patsnap.com

For the production of simple esters like ethyl propanoate, which involves the esterification of propionic acid with ethanol (B145695), continuous-flow systems have demonstrated high efficiency. patsnap.com These systems can employ either homogeneous or heterogeneous acid catalysts. For instance, one process uses a homogeneous acid catalyst in the liquid phase, achieving conversion rates up to 98% and purities over 99.5% with a residence time of about 30 minutes. patsnap.com Another approach utilizes a heterogeneous acid catalyst in a packed bed microreactor, which allows for a solvent-free process and easier product separation, achieving conversion rates greater than 95% in under 10 minutes. patsnap.com A key feature of some advanced systems is the "tube-in-tube" reactor design, where a gas-permeable membrane allows a reactive gas to diffuse into a substrate stream, facilitating gas-liquid reactions in a controlled manner. durham.ac.uk

The scalability of these systems is a notable advantage; a process proven on a laboratory scale can be scaled up for industrial production by increasing the run time or by "numbering up" (running multiple reactors in parallel). almacgroup.comdurham.ac.uk

ParameterHomogeneous Catalyst SystemHeterogeneous Catalyst System
Reactor Type Reactor Column with DistillationPacked Bed Microreactor
Catalyst Homogeneous AcidFixed Heterogeneous Acid
Temperature 70-90°C60-80°C
Pressure Atmospheric5-10 bar
Residence Time ~30 minutes<10 minutes
Conversion Rate Up to 98%>95%
Product Purity >99.5%>98%
Key Advantage High purity via continuous distillationSolvent-free, easy product separation

This table presents data for the continuous-flow synthesis of ethyl propanoate, a process analogous to the synthesis of this compound. Data sourced from patsnap.com.

Synthesis via Precursor Modification

Derivatization of Propanoic Acid Moieties

An alternative synthetic strategy involves the modification of the carboxylic acid precursor prior to the final esterification step. This approach allows for the introduction of specific functional groups onto the acid backbone. Research into the synthesis of alkoxy esters for applications such as olefin polymerization catalysts demonstrates this principle. researchgate.net In one study, substituted butanoic acids were first prepared and then esterified with ethanol in the presence of sulfuric acid to yield the corresponding ethyl esters with high yields. researchgate.net This two-step process, involving initial derivatization of the acid followed by esterification, showcases a versatile method for creating structurally complex esters. researchgate.net

Starting Carboxylic AcidEsterification ReagentProductIsolated Yield
3-Methylbutanoic acidEthanol, H₂SO₄Ethyl 3-methylbutanoate97%
3,3-Dimethylbutanoic acidEthanol, H₂SO₄Ethyl 3,3-dimethylbutanoate95%

This table illustrates the esterification of derivatized carboxylic acids, a method applicable to propanoic acid moieties. Data sourced from researchgate.net.

Utilization of Activated Carboxylic Acid Derivatives

Ester synthesis is often facilitated by activating the carboxylic acid group to increase its reactivity toward the alcohol. Common methods include converting the carboxylic acid into more reactive derivatives like acyl chlorides (using reagents such as thionyl chloride or oxalyl chloride) or acid anhydrides. researchgate.netyoutube.com These activated intermediates readily react with alcohols to form esters, often under milder conditions than direct esterification.

A more specialized method involves the preparation of alkyl imidazolecarboxylates from an alcohol and carbonyl diimidazole. These activated esters can then react with Grignard reagents to yield the desired ester product in good to excellent yields. organic-chemistry.org Another innovative, metal-free approach demonstrates the synthesis of N-heteroaryl esters from N-heteroaryl methanols and acyl cyanides, proceeding through a C-C bond cleavage mechanism. nih.gov This protocol is noted for its operational simplicity and high efficiency. nih.gov

Activating Agent/MethodCarboxylic Acid Derivative FormedSubsequent Reaction
Thionyl chloride (SOCl₂)Acyl chlorideReaction with alcohol
Oxalyl chloride ((COCl)₂)Acyl chlorideReaction with alcohol
Carbonyl diimidazoleAlkyl imidazolecarboxylateReaction with Grignard reagent
- (Directly used)Acyl cyanideReaction with N-heteroaryl methanol (B129727)

This table summarizes common and advanced methods for activating carboxylic acids for ester synthesis. Data sourced from researchgate.netyoutube.comorganic-chemistry.orgnih.gov.

Synthesis of Related Alkoxymethyl Esters

Exploration of Diverse Alkoxy Chains

The synthetic methodologies can be extended to produce a wide array of related alkoxymethyl esters by varying the alkoxy component. Research into the reductive desymmetrization of oxymalonic esters highlights the capacity to create a diverse library of products with assorted alkyl groups attached to the oxygen atom. nih.gov In these studies, various oxymalonic esters featuring methyl, ethyl, allyl, and propargyl ethers were successfully synthesized and used as substrates. nih.gov This demonstrates that the core ester structure can accommodate a wide variety of alkoxy chains, from simple to more complex and functionalized groups. nih.gov The selection of the specific alkoxy group can be tailored for desired properties in the final molecule, such as in the development of internal donors for olefin polymerization catalysts. researchgate.net

Alkoxy Group in Oxymalonic EsterSubstrate ExampleOutcome
Methyl12 Excellent enantioselectivity
Ethyl53 Excellent enantioselectivity
Allyl54 Excellent enantioselectivity
Propargyl55 Excellent enantioselectivity
Isopropyl56 Failed to give desymmetrization product

This table shows the successful incorporation of diverse alkoxy chains in the synthesis of complex esters, based on the desymmetrization of oxymalonic esters. Data sourced from nih.gov.

Stereoselective Synthesis of Chiral Ethoxymethyl Propanoate Derivatives

The direct stereoselective synthesis of ethoxymethyl propanoate has not been extensively documented in publicly available scientific literature. However, a viable pathway to obtaining chiral ethoxymethyl propanoate derivatives involves the synthesis of a chiral propanoic acid precursor, which can subsequently be esterified to yield the desired chiral ester. A key intermediate in this approach is chiral 2-chloropropionic acid, for which stereoselective synthetic methods have been developed.

One prominent method for producing a chiral precursor is through the chemical resolution of racemic 2-chloropropionic acid. This process utilizes a chiral resolving agent, such as N-benzyl-phenylethylamine, in an alcohol solvent. The resolving agent selectively reacts with one enantiomer of the racemic acid to form a diastereomeric salt, which can be separated by crystallization. The separated salt is then treated to release the enantiomerically pure acid. This method is advantageous as it avoids significant environmental pollution associated with older methods, such as the L-alanine route, and allows for the recycling of the resolving agent and the unwanted enantiomer after racemization. google.com

The process involves dissolving racemic 2-chloropropionic acid in an alcohol solvent like methanol, ethanol, or isopropanol. The chiral N-benzyl-phenylethylamine is then added, leading to the formation of diastereomeric salts. The less soluble salt precipitates and is collected by filtration. Subsequent treatment of this salt allows for the recovery of the chiral (S)-2-chloropropionic acid with high chemical and chiral purity. google.com

Below is a table summarizing the key aspects of this resolution method.

StepDescriptionReagents/SolventsOutcome
1. Salt FormationRacemic 2-chloropropionic acid is reacted with a chiral resolving agent to form diastereomeric salts.Racemic 2-chloropropionic acid, N-benzyl-phenylethylamine, Alcohol (e.g., methanol, ethanol)Formation of a mixture of diastereomeric salts.
2. SeparationThe diastereomeric salts are separated based on their differential solubility.-Isolation of one diastereomeric salt in solid form.
3. LiberationThe isolated diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure acid.Acid or base treatment(S)-2-chloropropionic acid with high enantiomeric purity.

Table 1: Chemical Resolution of 2-Chloropropionic Acid

Once the chiral (S)-2-chloropropionic acid is obtained, it can serve as a versatile precursor for the synthesis of various chiral propanoate derivatives, including, theoretically, the target ethoxymethyl ester through an appropriate esterification reaction. The specific conditions for the esterification of (S)-2-chloropropionic acid with an ethoxymethyl source would need to be developed but would likely involve standard acid-catalyzed or coupling agent-mediated esterification protocols.

Reaction Mechanisms and Pathways Involving Propanoic Acid Ethoxymethyl Ester

Hydrolytic Cleavage Mechanisms

Hydrolysis, a reaction with water, is a fundamental process for esters. It can be catalyzed by either acids or bases. libretexts.orgquizlet.com

The stability of propanoic acid ethoxymethyl ester is significantly influenced by the reaction medium, particularly its pH.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to yield propanoic acid and ethoxymethanol. libretexts.orglibretexts.org This reaction is reversible, and to achieve a high degree of hydrolysis, a large excess of water is typically used. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org Subsequent proton transfer and elimination steps lead to the formation of the carboxylic acid and the alcohol. libretexts.org

Alkaline Hydrolysis (Saponification) : Under alkaline conditions, using a reagent like sodium hydroxide (B78521), the ester is hydrolyzed to form a salt of the carboxylic acid (e.g., sodium propanoate) and the corresponding alcohol. libretexts.org This reaction is essentially irreversible because the carboxylate ion is resonance-stabilized and shows little affinity for the alcohol. libretexts.org To obtain the free carboxylic acid, the resulting salt must be treated with a strong acid. libretexts.org

The rate and extent of hydrolysis are also affected by steric factors. For instance, the presence of bulky substituents near the reaction center can hinder the approach of the nucleophile (water or hydroxide ion), thereby slowing down the reaction. researchgate.net

Oxidative Transformations

Oxidative processes can lead to the cleavage of both the ester and ether bonds within this compound.

Electrochemical methods can be employed to oxidize esters. The oxidation of carboxylates, such as propionate (B1217596), in anhydrous acetonitrile (B52724) has been shown to proceed via a concerted dissociative electron transfer pathway, leading to the formation of a radical and carbon dioxide (RCO₂⁻ → R• + CO₂ + e⁻). researchgate.net The oxidation potentials for different carboxylates, including propionate, have been determined and are influenced by the stability of the resulting free radicals. researchgate.net In the presence of water, the mechanism may shift to a stepwise dissociative electron transfer. researchgate.net While specific studies on this compound are not detailed, the principles of electrochemical oxidation of similar esters and carboxylates suggest that both the propionyl and ethoxymethyl moieties could be susceptible to oxidative degradation.

The fragmentation of the ester bond can occur through various mechanisms, often initiated by an oxidative event. In biological systems, enzymes like cytochrome P-450 can catalyze the oxidative cleavage of carboxylic acid esters. nih.gov This process is thought to involve the abstraction of a hydrogen atom from the alkyl group of the ester, followed by an "oxygen rebound" to form a hemiacetal-like intermediate that subsequently collapses to the carboxylic acid and an aldehyde. nih.gov

In mass spectrometry, under electron ionization (EIMS), esters undergo characteristic fragmentation. nih.govnih.gov Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. nih.gov These fragmentation patterns provide valuable information for the structural elucidation of ester isomers. nih.gov For protonated esters, a primary fragmentation route involves the cleavage of the alkyl group on the alcohol side. nih.gov

The ether linkage in the ethoxymethyl group is susceptible to cleavage under strongly acidic conditions. youtube.commasterorganicchemistry.com The reaction is typically carried out with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comyoutube.com For a primary ether like the ethoxymethyl group, the cleavage would likely occur through an Sₙ2 mechanism, where a halide ion attacks the less sterically hindered carbon atom. libretexts.org

Decarboxylative Processes

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. While simple carboxylic acids and their esters are generally stable to decarboxylation, the reaction can be facilitated under specific conditions or with certain structural features.

For instance, β-keto acids and malonic acids readily undergo decarboxylation upon heating. masterorganicchemistry.comyoutube.com This process proceeds through a cyclic, concerted transition state, forming an enol intermediate which then tautomerizes. masterorganicchemistry.com While this compound itself is not a β-keto ester, related decarboxylative esterification reactions exist where a carboxylic acid can be converted to an ester with the concurrent loss of a different carboxyl group. organic-chemistry.org

Theoretical studies on the decarboxylation of propanoic acid on catalyst surfaces, such as palladium (Pd) and ruthenium (Ru), have shown that the process is complex and often competes with decarbonylation (loss of carbon monoxide). osti.gov For example, on a Pd(111) surface, the direct decarboxylation of the propionate intermediate has a high activation barrier. osti.gov

Halodecarboxylation Reactions

Halodecarboxylation is a reaction that converts a carboxylic acid or its salt into an organic halide with one fewer carbon atom, through the loss of carbon dioxide. A well-known example is the Hunsdiecker reaction, which typically involves the silver salt of a carboxylic acid reacting with a halogen.

There is no specific evidence in the scientific literature for the halodecarboxylation of this compound. Standard halodecarboxylation reactions require a free carboxylic acid or its corresponding salt to form the necessary intermediates. Since this compound is an ester, it would first need to be hydrolyzed to propanoic acid to become a suitable substrate for this type of reaction. The direct halodecarboxylation of the ester itself is not a recognized pathway.

Intramolecular Decarboxylation Mechanisms

Intramolecular decarboxylation typically occurs in molecules that have a carbonyl group positioned beta to the carboxyl group, such as β-keto acids. researchgate.net The Krapcho decarboxylation is a notable example that applies to esters with an electron-withdrawing group at the β-position. researchgate.net

This compound does not possess the structural features required for common intramolecular decarboxylation pathways. It is not a β-keto ester and lacks the necessary functional group arrangement to facilitate the cyclic transition state required for decarboxylation upon heating. google.comnih.gov Therefore, this compound is not expected to undergo intramolecular decarboxylation under typical conditions.

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters. libretexts.orgacs.org For this compound, two main sites are susceptible to nucleophilic attack: the carbonyl carbon of the propanoate group and the carbon of the ethoxymethyl group.

The reaction at the carbonyl carbon follows the general addition-elimination mechanism. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can expel the ethoxymethoxy group as a leaving group.

However, the ethoxymethyl group itself is an acetal-like moiety and is known to be labile, particularly under acidic conditions. libretexts.orgyoutube.comwikipedia.org The ethoxymethyl group is often used as a protecting group for alcohols because it can be readily cleaved. youtube.comwikipedia.orgorganic-chemistry.orgyoutube.com Nucleophilic attack, especially when catalyzed by acid, can also occur at the CH2 group between the two oxygen atoms. Acid catalysis would protonate one of the ether oxygens, making it a better leaving group and facilitating attack by a nucleophile.

Table 1: Predicted Products of Nucleophilic Substitution of this compound

Reagent/ConditionsPredicted Products
H₂O / H⁺Propanoic acid, Formaldehyde, Ethanol (B145695)
R'OH / H⁺ (Transesterification)Propanoic acid R' ester, Formaldehyde, Ethanol
R'NH₂ (Aminolysis)N-R'-propanamide, Formaldehyde, Ethanol

This table is based on inferred reactivity and not on specific experimental data for this compound.

Radical Reactions and Pathways

There is a lack of specific studies on the radical reactions of this compound. In general, esters can undergo radical reactions, but these are less common than their ionic counterparts. Potential radical pathways could involve the abstraction of a hydrogen atom from the propionyl group (at the α-carbon) or from the ethoxymethyl group. The stability of the resulting radical would determine the preferred site of attack. The presence of two ether linkages in the ethoxymethyl group might influence its reactivity towards radicals. For instance, some radical reactions are known to involve esters of peroxycarboxylic acids. researchgate.net However, without experimental data, any discussion of specific radical pathways for this compound remains speculative.

Derivatives and Analogs of Propanoic Acid Ethoxymethyl Ester in Advanced Synthesis

Design and Synthesis of Functionalized Esters

The synthesis of functionalized esters, such as propanoic acid ethoxymethyl ester, often involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. anokaramsey.eduresearchgate.netlibretexts.org This process, known as esterification, is a cornerstone of organic chemistry. anokaramsey.eduresearchgate.netlibretexts.org The structure and reactivity of both the alcohol and carboxylic acid components significantly influence the reaction's efficiency and yield. researchgate.net For instance, the reaction of propanoic acid with a corresponding alcohol can be optimized by adjusting parameters like temperature and the molar ratio of reactants and catalysts. researchgate.net

In the context of designing functionalized esters for specific applications, chemists can modify the core structure of this compound. This can involve introducing various substituents to alter the ester's electronic and steric properties. rsc.org Such modifications are crucial for tailoring the ester's reactivity and compatibility with other functional groups within a complex molecule. The synthesis of these tailored esters can be achieved through various methods, including the use of activating agents like acyl chlorides or acid anhydrides, which can enhance reaction rates, particularly with less reactive alcohols or phenols. libretexts.org

The strategic design of these esters is also evident in the development of fluorogenic probes, where masking a fluorophore's phenolic hydroxyl group with an acetoxymethyl (AM) ether, a related functional group, renders it non-fluorescent. nih.gov Cellular esterases can then cleave this ether, restoring fluorescence and allowing for biological imaging. nih.gov This highlights the importance of designing esters with specific cleavage properties for controlled release applications.

Incorporation into Complex Molecular Architectures

The utility of this compound and its analogs extends to their incorporation into a wide array of complex molecular structures. They serve not only as simple building blocks but also as crucial protecting groups and precursors for other important functional groups.

In the synthesis of RNA oligonucleotides, protecting groups are essential to prevent unwanted side reactions at the various functional groups of the nucleosides. springernature.comnih.gov The 2'-hydroxyl group of ribose is particularly challenging and requires a robust protecting group that is stable throughout the synthesis cycles but can be removed cleanly at the end. atdbio.com

Solid-phase synthesis is the standard method for producing oligonucleotides, where the growing chain is attached to a solid support. nih.govatdbio.combiotage.com This approach allows for the easy removal of excess reagents and byproducts. atdbio.combiotage.com In this context, ethoxymethyl ester-related protecting groups, such as the 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester, have been employed. atdbio.comgoogle.com These groups are stable under the conditions of oligonucleotide synthesis, which includes coupling, capping, and oxidation steps. atdbio.comnih.gov The use of such protecting groups contributes to high coupling yields and short reaction times. atdbio.com The synthesis proceeds in a stepwise manner, with each cycle adding one nucleotide to the growing chain. nih.govumich.edu

The removal of protecting groups is a critical final step in obtaining the desired functional RNA molecule. glenresearch.com The deprotection strategy must be carefully chosen to avoid degradation of the sensitive RNA strand. yale.edu For ACE-type protecting groups, a two-step deprotection process is often used. atdbio.com Initially, the acetyl groups are removed during the standard basic deprotection step, which also cleaves the oligonucleotide from the solid support and removes protecting groups from the nucleobases. atdbio.comnih.gov This converts the ACE group into a 2'-bis(2-hydroxyethoxy)methyl orthoester. atdbio.com This intermediate is then removed under mildly acidic conditions. atdbio.com Other protecting groups, like the commonly used tert-butyldimethylsilyl (TBDMS) group, require a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), for their removal. glenresearch.comyale.edu

Thioesters are important intermediates in organic synthesis and biochemistry. rsc.orgwarwick.ac.uk While esters are generally stable, methods have been developed for their conversion to thioesters. rsc.org This transformation typically involves the reaction of an ester with a thiol. Recent advancements have demonstrated that this conversion can be achieved under transition-metal-free conditions, showcasing a broad substrate scope and excellent functional group tolerance. rsc.org this compound and its derivatives can potentially serve as precursors for the corresponding thioesters through such methodologies. The development of C1 building blocks, such as halodiborylmethane, has also provided versatile routes to thioesters. nih.gov

Macrocyclic compounds, which contain large rings, are of significant interest in various fields of chemistry. The synthesis of macrocyclic ether-esters has been accomplished by reacting diacyl chlorides with glycols. byu.edu More advanced methods, such as macrolactonization via ethoxyvinyl esters (EVEs), have proven highly efficient for producing various-sized lactones, including those that are difficult to synthesize by other means. nih.gov This method is particularly useful for substrates that are sensitive to acidic or basic conditions. nih.gov

In the realm of natural product synthesis, alkaloids represent a diverse class of nitrogen-containing compounds, many of which possess significant biological activity. nih.gov The biosynthesis of many alkaloids involves precursors derived from amino acids. nih.govnih.gov While a direct role for this compound as a precursor in alkaloid synthesis is not prominently documented, the ester functionality is a common feature in many complex natural products and their synthetic intermediates. The principles of ester synthesis and manipulation are therefore fundamental to the construction of such intricate molecules. rsc.org

Role as Protecting Groups in Oligonucleotide Synthesis

Synthetic Utility in Polymer Chemistry

While direct research on this compound in polymer chemistry is limited, the utility of its structural analogs, such as other propanoate esters and alkoxymethyl acrylates, provides significant insight into its potential applications.

Analogs of this compound, specifically α-(alkoxymethyl)acrylates, have been synthesized and utilized as monomers in polymerization reactions. nih.gov For instance, novel monomers like racemic and optically active benzyl (B1604629) α-(menthoxymethyl)acrylates have been successfully polymerized through both radical and anionic methods. nih.gov

The investigation into the polymerization of these monomers reveals that the method of initiation significantly impacts the stereoregularity of the resulting polymer. nih.gov Polymers obtained via anionic polymerization showed higher stereoregularity compared to those produced through radical polymerization. nih.gov In specific cases, the anionic polymerization of optically pure monomers, such as (-)-benzyl α-(menthoxymethyl)acrylate, can yield highly isotactic polymers. nih.gov These specialized polymers may possess unique chiroptical properties, including the potential for a chiral helical conformation. nih.gov This demonstrates the role that such monomers can play in creating polymers with highly controlled and specific microstructures.

Simple propanoate esters, which are close structural analogs, are explored as modifying agents in polymer additive systems to enhance material performance. patsnap.com Ethyl propanoate, for example, has been investigated for its potential to improve the physical, mechanical, and thermal properties of various polymers. patsnap.com Its functions can include acting as a plasticizer to increase flexibility or as a compatibilizer in polymer blends. patsnap.com

Table 1: Potential Effects of Propanoate Ester Analogs as Polymer Modifiers

Polymer PropertyPotential Effect of Modifier
FlexibilityIncreased (Plasticizing effect)
ProcessabilityImproved
Thermal StabilityEnhanced
Mechanical StrengthPotentially improved
Additive CompatibilityEnhanced dispersion and compatibility

Enzymatic Synthesis of Ester Derivatives

The synthesis of esters, including derivatives of propanoic acid, is increasingly being performed using enzymatic methods to align with green chemistry principles. nih.gov Lipases are particularly effective biocatalysts for these reactions. nih.govscielo.br

Lipase-catalyzed esterification is a versatile and widely studied method for producing ester derivatives of propanoic acid (propionic acid). nih.govscielo.br Lipases (EC 3.1.1.3) are hydrolase enzymes that can catalyze the formation of ester bonds, often in non-aqueous or micro-aqueous environments. scielo.brresearchgate.net This process is an alternative to conventional chemical synthesis, offering benefits such as high selectivity, milder reaction conditions, and the elimination of harsh chemical catalysts. nih.govresearchgate.net

The reaction involves the esterification of propanoic acid with an alcohol. nih.govresearchgate.net Various lipases have been shown to be effective, with Candida antarctica lipase (B570770) B (often immobilized and known as Novozym 435) and lipases from Candida cylindracea being commonly used. nih.govnih.gov The choice of enzyme, solvent, temperature, and substrate molar ratio are key factors that influence reaction rate and final product yield. scielo.brresearchgate.net For example, the synthesis of ethyl propionate (B1217596) from ethanol (B145695) and propionic acid has been achieved using an immobilized Candida cylindracea lipase in hexane, with optimal activity observed between 25 and 37°C. nih.gov Similarly, studies on the esterification of propanoic acid with 1-propanol (B7761284) have shown that increasing the alcohol-to-acid molar ratio can significantly increase the yield of n-propyl propanoate. researchgate.net

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Propanoate Esters

Lipase SourceAcid SubstrateAlcohol SubstrateKey Reaction ConditionsResult/YieldReference
Candida cylindracea (immobilized)Propionic AcidEthanolHexane solvent, 25-37°CRate of 0.017 mol/h per g of immobilized protein nih.gov
Candida rugosa (immobilized)Propionic AcidNot specifiedIsooctane solventHigh conversion and enantioselectivity scielo.br
Not specified (Homogeneous H₂SO₄ catalyst for comparison)Propanoic Acid1-PropanolMolar ratio (acid/alcohol) 1:10, 65°C, 210 min96.9% yield of n-propyl propanoate researchgate.net
Not specified (Homogeneous H₂SO₄ catalyst for comparison)Propanoic Acid1-ButanolMolar ratio (acid/alcohol) 1:10, 45°CHighest reactivity among tested C2-C4 alcohols researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of propanoic acid ethoxymethyl ester by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.

Proton NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound (CH₃CH₂COOCH₂OCH₂CH₃), five distinct signals are predicted in its ¹H NMR spectrum. The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms, with oxygen atoms causing a significant downfield shift. docbrown.info

The expected signals are assigned based on established chemical shift ranges and spin-spin coupling patterns, which follow the n+1 rule. docbrown.info

A triplet signal corresponding to the three protons of the propionyl group's methyl (CH₃) is expected around 1.1 ppm. It is split by the adjacent two methylene (B1212753) protons.

A quartet for the two methylene protons of the propionyl group (CH₂CO) is anticipated at approximately 2.3 ppm, split by the neighboring three methyl protons.

A triplet for the terminal methyl protons of the ethoxy group (OCH₂CH₃) would appear around 1.2 ppm, coupled to the adjacent two methylene protons.

A quartet for the methylene protons of the ethoxy group (OCH₂CH₃) is predicted around 3.7 ppm, influenced by the adjacent oxygen and the three methyl protons.

A key singlet signal for the two methylene protons of the central -OCH₂O- group is expected to be the most downfield, around 5.2 ppm, due to being bonded to two electronegative oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ CH₂COO- ~1.1 Triplet (t) 3H
CH₃CH₂ COO- ~2.3 Quartet (q) 2H
-COOCH₂ O- ~5.2 Singlet (s) 2H
-OCH₂CH₂ CH₃ ~3.7 Quartet (q) 2H

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments within the molecule. libretexts.org For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, and the position of each signal is highly dependent on the carbon's hybridization and electronic environment. oregonstate.edu The electronegative oxygen atoms have a pronounced deshielding effect, shifting the signals of adjacent carbons to lower fields (higher ppm values). docbrown.info

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the 160-185 ppm range. chemguide.co.uk

The carbon of the central -OCH₂O- group is also significantly deshielded by two oxygen atoms and is expected in the 90-95 ppm region.

The carbons of the ethoxy group (-OCH₂CH₃) and the propionyl group (CH₃CH₂-) appear at chemical shifts characteristic for sp³ hybridized carbons in esters. vaia.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃CH₂COO- ~9
CH₃C H₂COO- ~28
CH₃CH₂C OO- ~174
-COOC H₂O- ~92
-OC H₂CH₃ ~65

While ¹H and ¹³C NMR spectra provide a list of chemical shifts, two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms. Techniques like Correlation Spectroscopy (COSY) map out ¹H-¹H coupling relationships, confirming which protons are on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the signals at ~1.1 ppm (propionyl CH₃) and ~2.3 ppm (propionyl CH₂), confirming their connectivity. Similarly, another cross-peak would link the signals at ~1.2 ppm (ethyl CH₃) and ~3.7 ppm (ethyl CH₂).

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of each carbon signal to its attached proton(s). This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, solidifying the structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. nih.gov For this compound, with a molecular formula of C₆H₁₂O₃ nih.gov, HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to the calculated theoretical mass.

Table 3: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₆H₁₂O₃
Monoisotopic Mass 132.07864 u

In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps to identify the molecule's structure. docbrown.info The fragmentation of esters and ethers follows predictable pathways, primarily involving cleavage of the bonds adjacent (alpha) to the oxygen atoms. libretexts.orgmiamioh.edu

For this compound, several key fragmentation pathways are expected:

Alpha-cleavage: The most common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. The loss of the ethoxymethyl radical (•OCH₂OCH₂CH₃) would generate the propionyl cation, which is often a prominent peak. docbrown.info

[CH₃CH₂COOCH₂OCH₂CH₃]⁺• → [CH₃CH₂CO]⁺ (m/z 57) + •OCH₂OCH₂CH₃

Ether Fragmentation: Cleavage can also occur within the ethoxymethyl group. The formation of the ethoxymethyl cation is a likely pathway.

[CH₃CH₂COOCH₂OCH₂CH₃]⁺• → [CH₃CH₂OCH₂]⁺ (m/z 75) + •COOCH₂CH₃

Other Fragments: Loss of smaller neutral molecules or radicals can lead to other observed ions. For example, the loss of an ethyl radical from the molecular ion is possible.

The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio, providing a unique pattern for structural confirmation. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
132 Molecular Ion [C₆H₁₂O₃]⁺•
75 Ethoxymethyl cation [C₃H₇O₂]⁺
57 Propionyl cation (Acylium ion) [C₃H₅O]⁺

Table of Mentioned Compounds

Compound Name
This compound
Ethoxymethyl propanoate
Carbon
Hydrogen

Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the identification and quantification of specific compounds within complex mixtures. While specific LC-MS/MS studies focusing exclusively on this compound are not widely documented in the available literature, the principles of the technique are broadly applicable. For analogous compounds like other fatty acid esters, LC-MS/MS provides a robust method for analysis without requiring chemical derivatization epa.govchromatographyonline.com.

In a typical application, the LC system first separates the components of a mixture. For propanoate esters and related compounds, reverse-phase chromatography is common. sielc.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid to improve ionization. sielc.comfrontiersin.org

After chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for esters, which can form protonated molecules [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺) nih.gov. In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that is characteristic of the molecule's structure, allowing for highly specific detection. nih.govnih.gov For esters, common fragmentation pathways include cleavages at the ester linkage, providing structural information about the acid and alcohol moieties. nih.govnih.gov This scheduled multiple-reaction monitoring (sMRM) allows for the detection of numerous analytes in a single, rapid analysis, making it ideal for complex sample matrices. epa.gov

The high sensitivity of LC-MS/MS allows for the detection of analytes at very low concentrations, often in the picogram range, making it suitable for trace analysis in environmental or biological samples. epa.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of propanoic acid, 3-ethoxy-, ethyl ester (an alternative name for this compound) displays characteristic absorption bands that confirm its structure as an ester with an ether linkage. nist.govnist.gov The spectrum is typically measured on a neat liquid sample. nist.gov

The most prominent peaks in the IR spectrum are associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester and ether functional groups. The strong absorption from the C=O stretch is a hallmark of ester compounds. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.info

Key absorptions in the IR spectrum of this compound are detailed in the table below. nist.gov

Table 1. Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2975 C-H Stretch Alkane (CH₂, CH₃)
~1735 C=O Stretch Ester
~1180 Asymmetric C-O-C Stretch Ester

Data sourced from the NIST Chemistry WebBook for ethyl 3-ethoxypropanoate. nist.gov

Raman Spectroscopy for Molecular Vibrations

For esters, Raman spectroscopy can effectively identify key structural features. The carbonyl (C=O) stretching vibration, typically observed around 1740 cm⁻¹, is a characteristic band for esters in Raman spectra. researchgate.net Additionally, skeletal C-C stretching vibrations, often found in the 1000-1200 cm⁻¹ region, provide information about the carbon chain length and conformation. researchgate.net Other expected signals include C-H stretching modes for the alkyl groups around 2800-3000 cm⁻¹. researchgate.net Studies on various esters show that certain frequencies remain consistent across a series, while others may shift or split based on structural isomers, demonstrating the technique's sensitivity to molecular structure. aps.org

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. nist.gov It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. mdpi.comnih.gov The choice of capillary column is critical for achieving good separation. For esters and other volatile flavor compounds, columns with stationary phases like DB-1 HT, Rtx-5MS, or wax-type columns (e.g., Carbowax) are often employed. nih.govekb.egresearchgate.net

The operational parameters, such as the temperature program, carrier gas flow rate, and injector type, are optimized to achieve efficient separation of analytes in a mixture. ekb.egpsu.edu For example, a typical GC method involves injecting the sample into a heated inlet, followed by a programmed temperature ramp of the oven to elute compounds based on their boiling points and interactions with the stationary phase. nih.govpsu.edu Headspace analysis is another effective technique for extracting volatile organic compounds like esters from liquid or solid samples prior to GC analysis. mdpi.comresearchgate.net

Table 2. Example GC Methods for Ester Analysis

Column Type Temperature Program Application Reference
DB-1 HT (15 m x 0.25 mm, 0.10 µm) 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min (hold 6 min) High-temperature analysis of wax esters nih.gov
Rtx-5MS (30 m x 0.25 mm, 0.25 µm) 70°C initial, ramp at 3°C/min to 220°C (26 min total) Analysis of fatty acid methyl esters ekb.eg

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds, including esters that may not be sufficiently volatile for GC. For this compound and related compounds, reversed-phase HPLC is the most common mode. pensoft.netresearchgate.net

In this method, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. pensoft.netpensoft.net A common mobile phase is a mixture of acetonitrile and water or a buffer solution, often run in a gradient elution mode where the solvent composition is changed over time to effectively separate all components. frontiersin.orgtandfonline.com For MS compatibility, volatile buffers or acid modifiers like formic acid are used instead of non-volatile salts like phosphate. sielc.com Detection is often achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer. pensoft.netcreative-proteomics.commdpi.com HPLC methods can be validated to be precise, accurate, and linear, making them suitable for quantitative analysis and purity assessment. pensoft.netchromatographyonline.com

Table 3. Example HPLC Methods for Propanoic Acid/Ester Analysis

Column Type Mobile Phase Detector Application Reference
C18 (150 x 4 mm, 5 µm) Acetonitrile : Phosphate buffer (pH 3) (50:50 v/v) UV/VIS (225 nm) Impurity analysis of a propanoic acid derivative pensoft.net
Gemini C18 (50 x 2 mm, 3 µm) Gradient of Acetonitrile (0.1% Formic Acid) and Water (0.1% Formic Acid) MS/MS Quantification of short-chain fatty acids frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid analysis of various compounds, offering significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). creative-proteomics.comnih.gov This is particularly relevant for the analysis of esters like this compound. The technology utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. sielc.com

The application of UPLC for the analysis of related compounds, such as other esters and acids, demonstrates its potential for this compound. For instance, a UPLC-ESI-MS/MS method developed for fatty acid profiling showcases the technology's capability for rapid and highly sensitive analysis. nih.gov In that study, chromatographic analysis was achieved in a mere 1.5 minutes, a significant improvement over gas chromatography-based approaches. nih.gov While specific applications for this compound are not extensively detailed in the provided information, the established methodologies for similar analytes provide a strong foundation for its analysis.

A key aspect of UPLC is its compatibility with mass spectrometry (MS), which provides detailed structural information and enhances selectivity. creative-proteomics.comnih.gov The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) allows for precise identification and quantification of compounds in complex matrices. creative-proteomics.com For the analysis of this compound, a reversed-phase C18 column would likely be employed, a common stationary phase for separating moderately polar compounds. nih.gov The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, possibly with a modifier like formic acid to ensure compatibility with MS detection. sielc.com

The rapid separation capabilities of UPLC are particularly advantageous for high-throughput screening and quality control applications where a large number of samples need to be analyzed efficiently. The enhanced sensitivity of UPLC, with detection limits often in the picogram range, is crucial for detecting trace amounts of the ester or its potential impurities. nih.gov

Table 1: Illustrative UPLC Parameters for Ester Analysis

ParameterValue
Column Reversed-phase C18, sub-2 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C
Detection UV or Mass Spectrometry (MS)

This table presents typical parameters and does not represent a specific analysis of this compound.

Advanced Spectroscopic Methodologies for Quantitative Analysis

Near-Infrared (NIR) Spectroscopy with Chemometrics

Near-Infrared (NIR) spectroscopy, coupled with chemometric methods, presents a rapid, non-destructive, and powerful tool for the quantitative analysis of chemical compounds, including esters like this compound. nih.govresearchgate.net This technique measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm), which corresponds to overtones and combination bands of fundamental molecular vibrations. google.com While NIR spectra can be complex with broad, overlapping bands, the application of chemometrics allows for the extraction of meaningful quantitative information. researchgate.net

Chemometrics involves the use of mathematical and statistical methods to relate the measured NIR spectra to the concentration of the analyte of interest. researchgate.net For quantitative analysis, Partial Least Squares (PLS) regression is a commonly employed chemometric model. ucl.ac.ukresearchgate.net PLS is particularly effective in handling the large datasets generated by NIR spectroscopy and can model the relationship between the spectral data and the concentration of the target compound, even in the presence of interfering substances. ucl.ac.uk

The development of a robust quantitative NIR method requires a calibration step. This involves collecting NIR spectra from a set of samples with known concentrations of this compound, as determined by a reference analytical method (e.g., chromatography). google.com This calibration model is then validated using an independent set of samples to ensure its accuracy and predictive ability. The performance of the model is often evaluated based on parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). ucl.ac.uk

The advantages of NIR spectroscopy for quantitative analysis are numerous. It is a fast technique, often requiring no sample preparation, making it suitable for at-line or in-line process monitoring in an industrial setting. nih.gov Its non-destructive nature means that the sample can be used for other analyses after the NIR measurement. nih.gov Given that the NIR region is sensitive to vibrations of C-H, O-H, and N-H bonds, it is well-suited for the analysis of organic molecules like this compound. google.com

Table 2: Key Steps in Developing a Quantitative NIR Method

StepDescription
Sample Set Selection A diverse set of calibration and validation samples with a known concentration range of the analyte is prepared.
Spectral Acquisition NIR spectra of the samples are collected using a spectrometer, often in reflectance or transmittance mode.
Spectral Pre-processing Mathematical treatments (e.g., derivatives, smoothing) are applied to the raw spectra to reduce noise and baseline variations.
Chemometric Modeling A regression model, such as Partial Least Squares (PLS), is built to correlate the spectral data with the reference concentration values. ucl.ac.uk
Model Validation The predictive ability of the model is tested on an independent set of samples to assess its accuracy and robustness.

This table outlines a general workflow for developing a quantitative NIR method.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and molecular stability. While specific literature on propanoic acid ethoxymethyl ester is limited, the methodologies described are standard in the computational investigation of esters and related organic molecules. mdpi.comnih.gov

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. mdpi.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its electronic structure. mdpi.com These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy difference between them (the HOMO-LUMO gap). This information is crucial for predicting the molecule's reactivity and kinetic stability.

Energetic properties, such as the total electronic energy and the heat of formation, can also be computed. These values are essential for understanding the thermodynamic stability of the ester. In the broader context of similar molecules like propanoic acid, DFT has been used to support the analysis of spectroscopic data. csic.es

Table 1: Representative Data from DFT Calculations for a Generic Ester (Note: This table is illustrative of typical DFT output, as specific data for this compound is not available in the cited literature.)

Calculated Property Typical Value/Description Significance
Total Electronic Energy Negative value (in Hartrees) Indicates overall stability of the molecule.
HOMO Energy Negative value (in eV) Relates to the molecule's ability to donate electrons.
LUMO Energy Positive or negative value (in eV) Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Positive value (in eV) Correlates with chemical reactivity and stability.

Conformational Analysis and Stability Studies

This compound possesses several single bonds, allowing for multiple rotational conformations. Conformational analysis is a critical computational study to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface. By systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformer, researchers can map out the energy landscape.

The stability of different conformers is compared based on their relative energies. The conformer with the lowest energy is the most populated at equilibrium. This analysis is vital as the conformation of a molecule can significantly influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. For instance, calculations can predict infrared (IR) vibrational frequencies. nih.gov These predicted frequencies correspond to specific molecular motions, such as the characteristic C=O stretching of the ester group and C-O stretching vibrations, aiding in the interpretation of experimental IR spectra. nist.govnist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated. These predictions help in assigning the peaks in an experimental NMR spectrum to specific atoms within the this compound molecule. While experimental spectra for related compounds are available, computational predictions provide a powerful tool for unambiguous structural assignment. mdpi.comnist.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including reaction mechanisms and interactions with other molecules.

Investigation of Reaction Pathways and Transition States

Molecular modeling can be used to investigate the mechanisms of chemical reactions involving this compound, such as its formation via Fischer esterification or its hydrolysis. tsfx.edu.aumasterorganicchemistry.comchemguide.co.uk Computational chemists can map the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial intermediates.

A key aspect of this investigation is locating the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules is governed by intermolecular forces. youtube.com These forces include van der Waals interactions and dipole-dipole interactions, given the polar nature of the ester group. weebly.comlibretexts.org Molecular dynamics simulations can model a collection of these ester molecules, optionally within a solvent like water, to study their bulk properties.

Solvation effects, which describe how a solvent influences the properties and reactivity of a solute, can be modeled computationally. libretexts.orgchemguide.co.uk The Polarizable Continuum Model (PCM) is one common approach where the solvent is treated as a continuous medium. mdpi.com These simulations can predict properties like solubility and how the solvent environment might alter the conformational preferences or reaction energetics of the ester.

Structure-Reactivity Relationship Predictions

Computational chemistry and theoretical studies are pivotal in predicting the reactivity of a molecule based on its electronic and steric properties. For this compound, while specific, in-depth computational studies are not extensively available in public literature, its structure-reactivity relationships can be inferred from the fundamental principles of organic chemistry and by analogy to related esters.

The reactivity of an ester is primarily centered around the electrophilic carbonyl carbon. The susceptibility of this carbon to nucleophilic attack is modulated by the electronic and steric nature of the substituent groups attached to the carbonyl group and the ester oxygen.

Electronic Effects:

The ethoxymethyl group (–OCH₂CH₂OCH₃) is an electron-withdrawing group due to the presence of two electronegative oxygen atoms. This inductive effect is expected to pull electron density away from the carbonyl carbon, thereby increasing its partial positive charge and enhancing its electrophilicity. A more electrophilic carbonyl carbon will be more susceptible to attack by nucleophiles.

Compared to a simple ethyl ester of propanoic acid (ethyl propanoate), the additional ether linkage in the ethoxymethyl group introduces further electron-withdrawing character. This would theoretically make this compound more reactive towards nucleophilic acyl substitution than ethyl propanoate.

Steric Effects:

Predicted Reactivity in Key Reactions:

Hydrolysis: In acid-catalyzed hydrolysis, the initial step is the protonation of the carbonyl oxygen. The increased electron density on the carbonyl oxygen due to the ethoxymethyl group might slightly disfavor this step compared to a simple ester. However, the subsequent nucleophilic attack by water on the highly electrophilic carbonyl carbon would be favored. In base-catalyzed hydrolysis (saponification), the direct attack of the hydroxide (B78521) ion on the carbonyl carbon is the rate-determining step, which is expected to be accelerated by the electron-withdrawing nature of the ethoxymethyl group.

Transesterification: Similar to hydrolysis, the rate of transesterification will be influenced by the balance of electronic and steric factors. The increased electrophilicity of the carbonyl carbon should favor the reaction, while steric hindrance from the ethoxymethyl group might play a role depending on the size of the incoming alcohol.

Reaction with Grignard Reagents: The reaction of esters with Grignard reagents involves nucleophilic attack at the carbonyl carbon. The enhanced electrophilicity of the carbonyl carbon in this compound would predict a facile reaction.

Data Tables:

BondMoleculeBond Dissociation Energy (kcal/mol)
CH₃CH₂C(O)O-HPropanoic Acid~111
CH₃-CH₂Ethane~90
C-O (in ester linkage, general)Generic Ester~85-95

Note: The BDE for the O-H bond in propanoic acid is provided for context regarding the parent acid. The BDE for the C-O bond in esters is a general approximation and can vary significantly based on the ester's structure.

Applications in Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Reagents

Esters derived from propanoic acid, known as propanoates, are valuable as intermediates in the synthesis of a wide range of chemicals. wikipedia.org Propionate (B1217596) esters are formed through the esterification of propionic acid with an alcohol and serve as versatile building blocks in organic synthesis for producing pharmaceuticals and other fine chemicals. fiveable.me The ester functional group in compounds like propanoic acid ethoxymethyl ester allows it to participate in various chemical transformations.

The reactivity of the ester group makes it useful in reactions such as hydrolysis, which cleaves the ester back into a carboxylic acid and an alcohol, and transesterification, where the alkoxy group is exchanged to form a different ester. libretexts.orgsolubilityofthings.com These reactions are fundamental in synthetic chemistry. For instance, propionate esters can undergo base-catalyzed aldol (B89426) condensation reactions with aldehydes or ketones, forming β-hydroxy esters, which are themselves important intermediates for more complex molecules. fiveable.me The synthesis of propanol (B110389) from propanoic acid can be achieved via a two-step process involving the creation of a methyl propanoate intermediate, which is then reduced. researchgate.net Similarly, ethyl propionate is utilized in the production of certain antimalarial drugs. wikipedia.org

Development of Novel Polymer Systems and Coatings

Esters are integral to the production of many industrially significant polymers. britannica.com Propanoic acid, in particular, serves as a precursor for various polymers. wikipedia.org Esters of propenoic acid (acrylic acid), which are structurally related to propanoates, are foundational in many paints and varnishes. essentialchemicalindustry.org While direct research on this compound in specific polymer systems is not widely documented, the applications of similar propionate esters are well-established. For example, cellulose (B213188) acetate (B1210297) propionate is a useful thermoplastic. wikipedia.org

The polymers derived from esters find use in a variety of applications due to their diverse properties. For example, ethyl and butyl propenoate polymers are used in water-based emulsion paints. essentialchemicalindustry.org In the coatings industry, propionate esters like ethyl 3-ethoxypropionate are used in coating products, fillers, and plasters. atamanchemicals.com The development of copolymers from active esters allows for post-polymerization modification, creating materials with tailored functionalities for advanced applications. mdpi.com The versatility of esters makes them suitable for creating flexible and elastic materials for applications like elastomers and foams. ontosight.ai

Surface Modification Methodologies

Esterification is a recognized method for the chemical modification of surfaces that possess hydroxyl groups. The process involves creating ester bonds on a material's surface to alter its properties, such as improving dimensional stability, weathering resilience, and hydrophobicity.

While specific applications of this compound in surface modification are not detailed in available research, the general principles of using esters and carboxylic acids for this purpose are well-established. For instance, the surface of biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) can be modified using fatty acids to attach specific ligands, which is useful in drug delivery and tissue engineering. This demonstrates the utility of organic acids and their derivatives in altering surface characteristics for biomedical applications.

Solvent Properties in Chemical Reaction Media

Esters are widely recognized for their utility as solvents in various chemical processes. ceon.rs Their low reactivity and ability to dissolve a wide range of organic compounds make them suitable for use as reaction media. libretexts.orgstackexchange.com Volatile esters are often used as solvents for lacquers, paints, and varnishes, with ethyl acetate and butyl acetate being produced in large quantities for this purpose. britannica.com

Propanoic acid esters, known for their often pleasant, fruity odors, are sometimes used as solvents. wikipedia.orguakron.edu For example, propyl propanoate is used as a solvent in perfumery. wikipedia.org The physical properties of esters, such as their boiling points and melting points, are influenced by their inability to form hydrogen bonds with each other, resulting in weaker intermolecular forces compared to carboxylic acids. youtube.com However, smaller ester molecules are reasonably soluble in water because they can accept hydrogen bonds from water molecules. youtube.com A related compound, ethyl 3-ethoxypropionate, is noted for its use as a solvent in cleaners, paint strippers, and coating products. atamanchemicals.com

Replacement of Traditional Solvents

The push towards "green chemistry" has driven research into environmentally benign solvents to replace traditional, often toxic and hazardous, organic solvents. researchgate.netijcps.org An ideal green solvent should be natural, non-toxic, inexpensive, and readily available. pnas.org Esters are often considered in this context due to their relatively low toxicity and biodegradability. ceon.rsstackexchange.com

Propyl propanoate is considered a safer substitute for toluene, as it is not classified as a hazardous air pollutant (HAP) and possesses good solvent activity. wikipedia.org Similarly, ethyl 3-ethoxypropionate has been shown to be an effective replacement for N-Methyl-2-pyrrolidone (NMP) in cleaners and paint strippers, with its lower volatility reducing worker and environmental exposure. atamanchemicals.com The investigation of green solvents includes a wide array of substances such as water, ionic liquids, supercritical fluids, and bio-solvents, with the goal of minimizing the environmental impact of chemical production. neuroquantology.comresearchgate.net The use of esters like this compound aligns with this trend, offering potentially safer and more sustainable alternatives in chemical reaction media.

Interactive Table of Compound Properties

This table summarizes key computed properties for Propanoic acid, ethoxymethyl ester.

PropertyValueSource
Molecular Formula C6H12O3 nih.gov
Molecular Weight 132.16 g/mol echemi.com
Exact Mass 132.078644241 g/mol echemi.com
CAS Number 54078-53-4 echemi.com
PubChem CID 143124 nih.gov

Mechanistic Biological Investigations

Molecular Interactions with Biological Targets

The biological effects of propanoic acid, following its release from the parent ester, are initiated by direct interactions with molecular targets, primarily enzymes.

Propionic acid is a well-documented inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.

The inhibitory action of propionic acid stems from its structural similarity to the natural substrate of HDACs, the acetyl group. By competing for the active site, propionic acid prevents the deacetylation of histones. This leads to a state of histone hyperacetylation, which results in a more relaxed chromatin structure (euchromatin), making DNA more accessible for transcription. This modulation of gene expression underlies many of the antiproliferative and anti-inflammatory effects of propionic acid. Studies on bovine mammary epithelial cells have shown that sodium propionate (B1217596) can selectively inhibit class I HDACs, specifically HDAC2 and HDAC8, leading to increased acetylation of histone H3 at lysines 9, 14, and 18.

While specific molecular docking studies for propanoic acid ethoxymethyl ester are not available, computational analyses of propionic acid's interaction with HDACs provide insight into its binding affinity. Molecular docking simulations predict that propionic acid, like other short-chain fatty acids, binds within the catalytic pocket of HDAC enzymes.

The active site of most HDACs contains a zinc ion (Zn²⁺) that is essential for catalysis. The carboxylate group of propionic acid is thought to chelate this zinc ion, a key interaction that anchors the molecule in the active site and blocks the enzyme's function. The binding is further stabilized by hydrogen bonds and van der Waals interactions with surrounding amino acid residues in the active site channel. This binding prevents the natural substrate from accessing the catalytic machinery, thereby inhibiting the enzyme.

Mechanistic Aspects of Cellular Pathway Modulation

The inhibition of HDACs and other molecular interactions by propionic acid triggers a cascade of events that modulate various cellular pathways, leading to its observed antiproliferative and antimicrobial effects.

The antiproliferative activity of propionic acid has been particularly studied in the context of cancer cells. Its mechanisms are multifaceted and involve the modulation of several key signaling pathways.

One of the primary mechanisms is the induction of programmed cell death, or apoptosis. In cervical cancer cells, for instance, propionic acid has been shown to increase the production of reactive oxygen species (ROS). nih.gov This leads to oxidative stress and dysfunction of the mitochondrial membrane, a critical step in initiating the apoptotic cascade. nih.gov

Furthermore, propionic acid influences major signaling pathways that control cell survival and proliferation. It has been observed to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the AKT/mTOR (protein kinase B/mammalian target of rapamycin) pathways. nih.gov The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition makes cancer cells more susceptible to apoptosis. The AKT/mTOR pathway is central to cell growth, proliferation, and survival; its downregulation by propionic acid contributes to the cessation of cancer cell growth.

Another significant aspect of its antiproliferative action is the induction of autophagy, a cellular process of self-digestion. nih.gov While autophagy can sometimes promote cell survival, in the context of propionic acid treatment in cancer cells, it appears to be a mechanism that leads to cell death. nih.gov

Table 1: Antiproliferative Effects of Propionic Acid on Cervical Cancer Cells

Concentration of Propionic Acid Effect on Cell Viability Induction of Reactive Oxygen Species (ROS) Mitochondrial Membrane Dysfunction Inhibition of NF-κB and AKT/mTOR Pathways Induction of Autophagy
10 mM Reduced Increased Observed Yes Yes
20 mM Significantly Reduced Significantly Increased Significant Yes Yes

Propionic acid, and by extension its ester derivatives, exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. The mechanisms of this action are primarily related to its properties as a short-chain fatty acid.

A key mechanism is the disruption of the intracellular pH of microorganisms. nih.gov In its undissociated form, propionic acid can readily pass through the lipid membranes of microbial cells. drugbank.com Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. drugbank.com This acidification of the cytoplasm can inhibit the function of essential enzymes and disrupt metabolic processes, ultimately leading to growth inhibition or cell death. nih.govpatsnap.com

Additionally, the accumulation of the propionate anion within the cell can have toxic effects and interfere with metabolic pathways. drugbank.com It can also disrupt the cell membrane's integrity and its electrochemical potential, further compromising the microorganism's viability. Studies have demonstrated the efficacy of propionic acid and its esterified derivatives in suppressing the growth of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, as well as the fungus Candida albicans. nih.gov

Table 2: Antimicrobial Spectrum and Mechanism of Propionic Acid

Microorganism Efficacy Primary Mechanism of Action
Staphylococcus aureus (MRSA) High Intracellular acidification, metabolic inhibition
Escherichia coli Moderate Intracellular acidification, membrane disruption
Candida albicans Moderate Intracellular acidification, inhibition of glucose metabolism

Future Research Directions and Challenges

Development of Sustainable Synthetic Methodologies for Ethoxymethyl Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes. For ethoxymethyl esters, a key challenge lies in moving away from traditional methods that may involve hazardous reagents or produce significant waste. Future research is poised to focus on several key areas to develop more sustainable synthetic methodologies.

One promising avenue is the use of renewable feedstocks. Lignocellulose, for instance, can be a source for platform chemicals like pinacol (B44631) and diethyl maleate, which can be used to synthesize precursors for esters. researchgate.net Research into converting fatty acids, which are abundant and renewable, into monomers for polymers and other materials is also gaining traction. kit.edu The direct transformation of alcohols into esters using oxygen as a green oxidant under metal-free conditions, potentially facilitated by ionic liquids, represents a significant step forward in sustainable synthesis. nih.gov This approach avoids the use of metal catalysts and corrosive acids, which are common in conventional esterification processes. nih.govmasterorganicchemistry.com

Furthermore, the development of solvent-free reaction media is a critical aspect of sustainable synthesis. nih.gov While some esterification reactions require solvents to manage the viscosity of high-molecular-weight products, performing these syntheses without solvents simplifies purification and aligns with green chemistry principles. nih.gov The use of supercritical carbon dioxide is another innovative and sustainable approach being explored. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the efficiency, selectivity, and yield of ethoxymethyl ester synthesis. Current research is exploring a range of innovative catalysts to address the limitations of traditional systems.

One area of intense investigation is the development of advanced metal-based catalysts. For example, Rhodium (Rh) and Ruthenium (Ru) bimetallic oxide clusters have shown exceptional activity in cross-dehydrogenative coupling (CDC) reactions to produce esters, using molecular oxygen as the sole oxidant. labmanager.com These nano-sized catalysts are highly efficient and contribute to greener chemical synthesis by producing water as the only byproduct. labmanager.com Similarly, Ru/NbOx catalysts have been developed for the direct synthesis of esters like methyl propionate (B1217596) from carbon monoxide, ethylene, and methanol (B129727) without the need for ligands or promoters, achieving high selectivity under ambient pressure. nih.gov

Acid-free catalytic systems are also a major focus. Traditional esterification often relies on strong protonic acids, which can be corrosive and cause unwanted side reactions. researchgate.net Research into homogeneous palladium-phosphine systems that can operate without strong acid co-catalysts is showing promise for the alkoxycarbonylation of alkenes to produce esters. researchgate.net Furthermore, isothioureas are being developed as versatile enantioselective Lewis base catalysts for a range of transformations, including the synthesis of esters. squarespace.com

Expansion of Synthetic Utility in Complex Molecule and Natural Product Synthesis

Ethoxymethyl esters and related acetal-protected functionalities are valuable intermediates in the synthesis of complex molecules and natural products. Their stability under certain conditions and the ability to be selectively removed make them useful protecting groups and synthetic handles.

In the realm of natural product synthesis, protecting groups are crucial for masking reactive functional groups while other parts of the molecule are being modified. The methoxymethyl (MOM) group, a close relative of the ethoxymethyl group, is frequently employed in this context. acs.org The strategic use of such protecting groups allows for the intricate assembly of complex natural products. acs.org For instance, in the synthesis of salvinorin A, an acetal (B89532) protecting group plays a key role in the multi-step synthetic sequence. acs.org

The utility of ester functionalities extends to their role as precursors for other functional groups. For example, esters can be reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBALH), providing a pathway to a different class of compounds. libretexts.org The development of methodologies that allow for the selective transformation of the ester group in the presence of other functionalities is an ongoing area of research. The haloform reaction, for instance, provides a classic method for converting methyl ketones into esters, a transformation that has been utilized in the synthesis of complex molecules. researchgate.net

Integration of Advanced Computational and Experimental Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The integration of advanced computational and experimental techniques is providing unprecedented insights into the intricacies of ester formation.

Computational studies, particularly using density functional theory (DFT), are being employed to investigate the reaction mechanisms, thermodynamics, and kinetics of esterification reactions. rsc.org These studies can elucidate the roles of catalysts, intermediates, and transition states, helping to explain observed selectivities and reaction rates. rsc.org For example, computational analysis can reveal the preferred reaction pathways, such as whether a reaction proceeds through a concerted or stepwise mechanism. rsc.org

On the experimental front, techniques like operando spectroscopy allow for the real-time monitoring of catalytic reactions under working conditions. hintermair-research.com This provides valuable data on catalyst speciation, deactivation pathways, and the evolution of intermediates. hintermair-research.com Kinetic studies, including reaction progress kinetic analysis and the use of isotopic labeling, are also powerful tools for dissecting reaction mechanisms. libretexts.orgmckgroup.org For instance, labeling the ether-type oxygen of an ester with ¹⁸O has been used to confirm the mechanism of ester hydrolysis. libretexts.org

Investigation of New Bio-relevant Mechanistic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The investigation of new bio-relevant mechanistic pathways for the synthesis and modification of ethoxymethyl esters is a rapidly growing field.

Enzymes, particularly lipases, are widely used for the synthesis of a variety of esters due to their high catalytic efficiency, selectivity, and ability to function under mild conditions. nih.govmdpi.commdpi.com Research is focused on understanding the substrate specificity of different lipases and optimizing reaction conditions to achieve high yields and selectivities. mdpi.com For example, the immobilization of enzymes can enhance their stability and allow for easier separation and recycling, making the process more economically viable for industrial applications. mdpi.com

The biosynthesis of volatile esters in fruits, which contributes to their characteristic aromas, is mediated by alcohol acyltransferase (AAT) enzymes. nih.gov Studying the mechanisms of these enzymes can provide inspiration for the development of novel biocatalysts for ester synthesis. Furthermore, the enzymatic synthesis of carbohydrate esters is being explored for applications in the food, pharmaceutical, and cosmetic industries due to their properties as non-ionic biosurfactants. nih.govnih.gov Understanding the enzymatic pathways involved in the formation of these complex esters is crucial for harnessing their full potential. The use of acetoxymethyl (AM) ethers as profluorophores that can be activated by cellular esterases highlights another bio-relevant application where understanding enzymatic cleavage is critical. nih.gov

Q & A

Basic: What are the optimal laboratory conditions for synthesizing Propanoic acid ethoxymethyl ester via esterification, and how can reaction efficiency be monitored?

Methodological Answer:
this compound can be synthesized via acid-catalyzed esterification. Combine propanoic acid with ethoxymethanol in the presence of concentrated sulfuric acid (0.5–1% w/w) under reflux (70–80°C) for 4–6 hours. Monitor reaction progress using thin-layer chromatography (TLC) with a non-polar mobile phase (e.g., hexane:ethyl acetate, 9:1) or gas chromatography-mass spectrometry (GC-MS) to track ester formation . Purify via fractional distillation, collecting the fraction at the expected boiling range (e.g., 150–160°C, depending on substituents). Yield optimization may require adjusting molar ratios (1:1.2 acid:alcohol) and catalyst concentration.

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the ethoxymethyl group (δ 3.4–3.7 ppm, –OCH2–) and methylene protons adjacent to the ester oxygen (δ 4.1–4.3 ppm). The propanoic acid backbone shows a triplet for the α-CH2 (δ 2.3–2.5 ppm) and a triplet for the β-CH3 (δ 1.1–1.3 ppm) .
    • ¹³C NMR : Key signals include the ester carbonyl (δ 170–175 ppm) and oxygenated carbons (δ 60–70 ppm) .
  • IR Spectroscopy : Look for ester C=O stretch (1740–1720 cm⁻¹) and C–O–C asymmetric stretching (1250–1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 146 for C7H14O3) and fragmentation patterns (loss of ethoxy or methyl groups) confirm the structure .

Basic: What are the critical safety considerations when handling this compound in experimental settings?

Methodological Answer:

  • Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335) .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers away from oxidizers and bases. Stability data indicate no decomposition under dry, cool (4°C) conditions .

Advanced: How does the hydrolytic stability of this compound vary under acidic versus alkaline conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : The ester is relatively stable due to protonation of the leaving group, slowing hydrolysis. Kinetic studies show <5% degradation over 24 hours at 25°C .
  • Alkaline Conditions (pH > 10) : Rapid saponification occurs, yielding propanoic acid and ethoxymethanol. Rate constants (k) can be determined via HPLC by tracking ester depletion (e.g., C18 column, UV detection at 210 nm) .
  • Implications : Avoid aqueous basic media in synthetic workflows. For long-term storage, use anhydrous solvents like dichloromethane or acetonitrile.

Advanced: What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

  • GC-MS with SPME : Use a Carboxen-PDMS fiber for headspace solid-phase microextraction (HS-SPME) to isolate volatile impurities. Optimize desorption temperature (250–300°C) and split ratios (1:10–1:20) .
  • HPLC Method Development :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile/water (60:40 to 90:10 over 20 minutes).
    • Detection: UV at 220 nm for ester quantification .
  • Data Analysis : Employ principal component analysis (PCA) to differentiate impurity profiles across batches.

Advanced: How should researchers address conflicting reported physical properties (e.g., boiling point or solubility)?

Methodological Answer:

  • Validation Steps :
    • Reproducibility : Measure boiling point using standardized ASTM methods (e.g., ASTM D1078) and compare with literature.
    • Solubility Testing : Use shake-flask methods in solvents like water, ethanol, and hexane. For example, solubility in ethanol is ~50 mg/mL at 25°C .
    • Cross-Referencing : Compare data with analogous esters (e.g., ethyl propanoate, boiling point 99°C ).
  • Instrument Calibration : Ensure DSC (for melting points) and refractometers (for density) are calibrated against NIST standards .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Reactivity Drivers :
    • Leaving Group Ability : The ethoxymethyl group is a moderate leaving group, requiring acid/base catalysis for substitution.
    • Steric Effects : Bulky substituents on the ethoxymethyl group reduce reaction rates with nucleophiles (e.g., amines).
  • Experimental Design :
    • Kinetic studies under pseudo-first-order conditions (excess nucleophile) can determine rate constants.
    • Use ¹H NMR to track ester conversion in DMSO-d6 with trimethylamine as a base .
  • Applications : The ester serves as a protecting group for carboxylic acids in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.